2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide
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Overview
Description
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide is an organic compound with a complex structure that includes both amide and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide typically involves the reaction of 2-hydroxyethylamine with a benzoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxyethyl(methyl)amino]ethanol
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- 2,2’-Iminodiethanol
Uniqueness
2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both amide and ether functionalities, allowing it to participate in a wider range of chemical reactions and interact with diverse molecular targets .
Properties
CAS No. |
90074-86-5 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C11H14N2O4/c12-11(16)8-3-1-2-4-9(8)17-7-10(15)13-5-6-14/h1-4,14H,5-7H2,(H2,12,16)(H,13,15) |
InChI Key |
XKNNHSXRVUMSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)NCCO |
Origin of Product |
United States |
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